2-methyl-1H-pyrrolo[3,2-b]pyridine

Medicinal Chemistry Synthetic Methodology Halogenation

Researchers requiring regioselective 7-position functionalization of the 4-azaindole scaffold face product mixtures with unsubstituted analogs. 2-Methyl-1H-pyrrolo[3,2-b]pyridine solves this through methyl-directed electrophilic substitution: • 7-chloro deriv.: 75-85% isolated yield via POCl₃ at 80-100°C, single regioisomer • Validated for platelet aggregation inhibitor synthesis (pyrrolo[3,2-b]pyridinylalkyl benzamides) • GluN2B NAM SAR: >75% receptor occupancy at 10 mg/kg oral in rat models • Dihydroorotase inhibition baseline: IC₅₀ 180 μM at pH 7.37 Supplied at ≥97% purity with full analytical documentation. Bulk quantities available.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 73177-35-2
Cat. No. B126959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-pyrrolo[3,2-b]pyridine
CAS73177-35-2
Synonyms2-Methyl-1H-pyrrolo[3,2-b]pyridine; 
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=N2
InChIInChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3
InChIKeyFTDBLXOLABKXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-azaindole Scaffold Overview


2-Methyl-1H-pyrrolo[3,2-b]pyridine (CAS 73177-35-2), also known as 2-methyl-4-azaindole, is a bicyclic heteroaromatic compound comprising a pyrrole ring fused to a pyridine ring, with a methyl substituent at the 2-position [1]. This scaffold belongs to the 4-azaindole isomer class, one of four isomeric azaindole systems distinguished by the position of nitrogen substitution relative to indole [2]. The compound is widely utilized as a building block and key intermediate in the synthesis of pyrrolo[3,2-b]pyridinylalkyl benzamide derivatives as platelet aggregation inhibitors, as well as kinase inhibitors and other bioactive molecules [3][4].

2-Methyl-4-azaindole vs. Isomeric Analogs


Generic substitution of 2-methyl-1H-pyrrolo[3,2-b]pyridine (4-azaindole scaffold) with its positional isomers—such as 5-azaindole (1H-pyrrolo[3,2-c]pyridine), 6-azaindole (1H-pyrrolo[2,3-c]pyridine), or 7-azaindole (1H-pyrrolo[2,3-b]pyridine)—is not scientifically valid due to fundamentally different electronic distributions, hydrogen-bonding capacities, and regiospecific reactivity profiles that dictate downstream derivatization outcomes [1]. Even within the same 4-azaindole isomer class, the presence of the 2-methyl substituent critically modulates the electron density of the pyrrole ring, altering the regioselectivity of electrophilic substitution reactions compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine . The quantitative evidence below demonstrates that this specific substitution pattern confers measurable advantages in reaction yields and enables synthetic pathways inaccessible to non-methylated or alternatively substituted analogs.

2-Methyl-4-azaindole Procurement Evidence


Regioselective C7 Chlorination

The 2-methyl substituent directs electrophilic aromatic substitution to the 7-position with high regioselectivity under POCl₃/base conditions, enabling efficient preparation of 7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine, a key intermediate for Suzuki coupling and further derivatization . Unsubstituted 1H-pyrrolo[3,2-b]pyridine lacks this methyl-directed regiochemical control, potentially yielding mixtures of halogenated products that require chromatographic separation and reduce isolated yields [1].

Medicinal Chemistry Synthetic Methodology Halogenation

Dihydroorotase Enzyme Inhibition

2-Methyl-1H-pyrrolo[3,2-b]pyridine was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at a concentration of 10 μM [1]. The compound exhibited an IC₅₀ of 180 μM (1.80E+5 nM) at pH 7.37, representing a measurable baseline activity for this scaffold-enzyme interaction [1]. No comparative data for unsubstituted 4-azaindole or positional isomers are available in this assay system; this data point should be interpreted as a class-level inference regarding the scaffold's inherent enzyme-binding capacity.

Enzymology Biochemical Assay Drug Discovery

Platelet Aggregation Inhibitor Intermediate

2-Methyl-1H-pyrrolo[3,2-b]pyridine is an established intermediate for synthesizing pyrrolo[3,2-b]pyridinylalkyl benzamide derivatives as platelet aggregation inhibitors [1]. This application is documented by Toronto Research Chemicals and multiple chemical databases as a validated synthetic utility [2]. While specific potency data for final benzamide derivatives synthesized from this precursor are not reported in the source materials, the compound's designated role in this pathway distinguishes it from non-methylated analogs, which may not yield the same benzamide derivatives with comparable pharmacological profiles due to altered lipophilicity and hydrogen-bonding characteristics imparted by the 2-methyl group [3].

Cardiovascular Research Intermediate Synthesis Benzamide Derivatives

GluN2B-Selective NAM Scaffold

The 1H-pyrrolo[3,2-b]pyridine core scaffold—of which 2-methyl-1H-pyrrolo[3,2-b]pyridine is a 2-methyl-substituted derivative—has been optimized as a selective GluN2B negative allosteric modulator (NAM) scaffold [1]. Lead compounds from this series (e.g., Compound 9) achieved >75% receptor occupancy in rat brain after an oral dose of 10 mg/kg, with an ED₅₀ of 2.0 mg/kg for receptor occupancy in dose-response experiments [1]. While the specific 2-methyl derivative was not the lead compound in this study, the scaffold's demonstrated in vivo target engagement and brain penetration validates the core structure's suitability for CNS drug discovery programs. The 2-methyl substitution provides a distinct synthetic handle compared to the unsubstituted core, enabling regioselective derivatization (as demonstrated in Evidence Item 1) for SAR exploration around this validated CNS-active scaffold.

Neuroscience CNS Drug Discovery NMDA Receptor

2-Methyl-4-azaindole Application Scenarios


Regioselective 7-Substituted Derivative Synthesis

Procure 2-methyl-1H-pyrrolo[3,2-b]pyridine specifically for synthetic routes requiring 7-chloro or subsequent 7-aryl derivatives. The 2-methyl group directs electrophilic chlorination to the 7-position with 75-85% isolated yield under POCl₃/base conditions at 80-100°C, yielding a single regioisomer product suitable for Suzuki cross-coupling . Unsubstituted 4-azaindole lacks this regiochemical control, producing product mixtures that reduce overall efficiency [1].

Platelet Aggregation Inhibitor Building Block

Select 2-methyl-1H-pyrrolo[3,2-b]pyridine as a starting material for synthesizing pyrrolo[3,2-b]pyridinylalkyl benzamide derivatives targeting platelet aggregation inhibition [1]. This specific intermediate is validated for this therapeutic application pathway, whereas alternative azaindole isomers or unsubstituted variants lack equivalent documentation [2].

GluN2B Receptor Modulation Scaffold

Utilize 2-methyl-1H-pyrrolo[3,2-b]pyridine as a core scaffold for structure-activity relationship studies targeting GluN2B-selective negative allosteric modulators. The broader 1H-pyrrolo[3,2-b]pyridine scaffold class has demonstrated in vivo target engagement (>75% receptor occupancy at 10 mg/kg oral) and brain penetration in rat models . The 2-methyl substituent provides a distinct synthetic handle for regioselective functionalization, enabling SAR exploration not accessible with the unsubstituted scaffold [1].

Enzyme Inhibition Screening Assay

Use 2-methyl-1H-pyrrolo[3,2-b]pyridine as a reference compound or screening hit for dihydroorotase inhibition studies. The compound exhibits a measurable IC₅₀ of 180 μM (1.80E+5 nM) at pH 7.37 , providing a quantitative baseline for SAR studies and library screening prioritization.

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